Neoxaline

描述

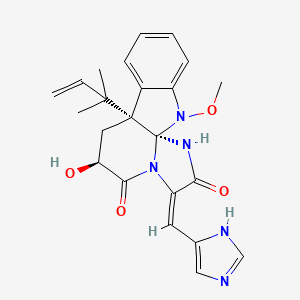

Neoxaline is a bio-active compound isolated from the fungus Aspergillus japonicus. It is classified as an indole alkaloid and is known for its antimitotic properties, meaning it can inhibit cell division. This compound also shows weak inhibitory activity on blood platelet aggregation and has stimulating effects on the central nervous system .

准备方法

Synthetic Routes and Reaction Conditions

The total synthesis of Neoxaline involves several key steps:

Introduction of a Reverse Prenyl Group: This step is highly stereoselective and creates a quaternary carbon stereocenter using (−)-3a-hydroxyfuroindoline as a building block.

Construction of the Indoline Spiroaminal: This is achieved through cautious stepwise oxidations and cyclizations from the indoline.

Assembly of (Z)-Dehydrohistidine: This step involves the construction of the (Z)-dehydrohistidine moiety.

Photoisomerization: The final step involves the photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline.

Industrial Production Methods

The total synthesis process is intricate and involves multiple steps, making large-scale production challenging .

化学反应分析

Types of Reactions

Neoxaline undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the functional groups involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学研究应用

Chemical Properties and Structure

Neoxaline has the molecular formula and is characterized by its complex alkaloid structure. The compound exhibits antimitotic properties, inhibiting cell division, which positions it as a potential candidate for cancer research and therapy .

This compound has garnered attention due to its significant biological activities:

- Antimitotic Activity : this compound interferes with mitosis, leading to cell cycle arrest at the G2/M phase, particularly in rapidly dividing cells such as cancer cells .

- Cytotoxicity : It has shown cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) cells, where it inhibits cell proliferation and migration .

- Central Nervous System Stimulation : The compound exhibits weak stimulatory effects on the central nervous system, which may have implications for neurological research .

Research Applications

This compound's diverse applications in scientific research are summarized below:

Chemistry

This compound serves as a model compound for studying complex alkaloid synthesis. Its asymmetric total synthesis has been explored to understand stereoselective reactions in organic chemistry .

Biology

Its antimitotic properties make this compound a valuable tool for studying cell division mechanisms and cancer biology. Research has demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Medicine

Due to its ability to inhibit cell proliferation, this compound is being investigated as a potential anticancer agent. Its effects on cell cycle regulation make it a candidate for developing novel cancer therapies .

Industrial Applications

While not widely utilized industrially, the synthesis of this compound provides insights into the production of other complex natural products that may have therapeutic uses.

Case Study 1: Antitumor Activity

A study evaluated this compound's cytotoxicity against HepG2 cells at varying concentrations (0.675 - 40 μM). Results indicated significant inhibition of cell proliferation and migration, with an IC50 value of approximately 18 μM after 24 hours of treatment .

Case Study 2: Mechanism of Action

Research into the molecular mechanism of this compound revealed its interaction with cellular proteins involved in mitosis. The compound was found to induce G2/M phase arrest in Jurkat cells, demonstrating its potential as an anticancer agent .

作用机制

Neoxaline exerts its effects primarily through its antimitotic activity. It inhibits cell division by interfering with the polymerization of tubulin, a protein essential for the formation of microtubules during cell division. This disruption leads to cell cycle arrest in the M phase, preventing cells from successfully dividing .

相似化合物的比较

Similar Compounds

Oxaline: Another indole alkaloid isolated from Aspergillus japonicus, structurally similar to Neoxaline.

Meleagrin: An analog of this compound with similar biological activities.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a reverse prenyl group at the benzylic ring junction. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research .

生物活性

Neoxaline is a naturally occurring alkaloid primarily produced by the fungus Aspergillus japonicus. This compound has garnered interest due to its unique biological activities and potential applications in pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which can be represented by the molecular formula . Its structure includes a tricyclic framework, which is typical of many alkaloids. The compound's synthesis has been achieved through various methods, including asymmetric total synthesis, which highlights its structural complexity and potential for further chemical modifications .

1. Cytotoxicity and Antiproliferative Effects

This compound has been studied for its cytotoxic properties, particularly against human cancer cell lines. Research indicates that this compound induces apoptosis (programmed cell death) and causes cell cycle arrest in Jurkat cells (a type of human T lymphocyte). Specifically, studies have shown that this compound and its analogs effectively inhibit cell proliferation, making them candidates for further investigation in cancer therapy .

| Cell Line | Effect | Mechanism |

|---|---|---|

| Jurkat | Induces apoptosis | Cell cycle arrest |

| HL-60 | Cytotoxicity observed | Apoptotic pathways activated |

2. Central Nervous System Stimulation

While this compound does not exhibit significant antimicrobial activity, it has been reported to weakly stimulate the central nervous system (CNS). This property suggests potential applications in neuropharmacology, although further studies are needed to fully elucidate its effects on CNS function .

Biosynthesis Pathway

The biosynthesis of this compound involves several enzymatic steps within the metabolic pathways of Aspergillus species. The pathway includes the transformation of precursor compounds through non-ribosomal peptide synthetases and cytochrome P450 enzymes. Notably, the biosynthetic gene cluster responsible for this compound production has been identified in Penicillium chrysogenum, indicating a complex interplay of genetic regulation and enzymatic activity in producing this alkaloid .

Case Study 1: Antiproliferative Activity

A study examining the antiproliferative effects of this compound on Jurkat cells demonstrated a significant reduction in cell viability at certain concentrations. The mechanism involved the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation. This study underscores the potential of this compound as a therapeutic agent in oncology .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of this compound, revealing that it may enhance neurotransmitter release in neuronal cultures. While the effects were modest compared to known stimulants, these findings suggest avenues for exploring this compound's role in modulating neural activity .

属性

IUPAC Name |

(1S,9R,11S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLNXXASUKFCCX-FUNOPTADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C[C@@H](C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909900-78-3 | |

| Record name | Neoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909900-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。